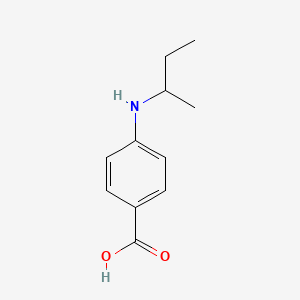

4-(sec-Butylamino)benzoic acid

Description

Contextual Significance of Aminobenzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Aminobenzoic acids are a class of organic compounds that feature both an amine and a carboxylic acid functional group attached to a benzene (B151609) ring. hmdb.ca This dual functionality makes them versatile building blocks in organic synthesis. nih.gov The presence of the amino group allows for a variety of reactions, including acylation and alkylation, while the carboxylic acid group can undergo esterification and amidation. This reactivity profile enables the creation of a diverse array of more complex molecules. cymitquimica.com

In medicinal chemistry, aminobenzoic acid derivatives are of particular importance. The parent compound, para-aminobenzoic acid (PABA), is a precursor for the synthesis of folic acid in many microorganisms and has been explored for various therapeutic applications. nih.govmdpi.com Derivatives of PABA are integral to the development of numerous pharmaceutical agents. wikipedia.org For instance, they form the structural backbone of many local anesthetics, such as benzocaine (B179285) and procaine. pharmacy180.comslideshare.net The modification of the amino and carboxyl groups, as well as substitution on the aromatic ring, allows for the fine-tuning of a molecule's biological activity. mdpi.com Researchers have investigated PABA derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory agents. nih.govwikipedia.org

Historical Trajectories and Academic Research Focus on 4-(sec-Butylamino)benzoic acid

Historically, research interest in N-alkylated aminobenzoic acids, including the butyl-substituted variants, has often been linked to the study of local anesthetics. 4-(Butylamino)benzoic acid is recognized as a metabolite and degradation product of the local anesthetic tetracaine. sigmaaldrich.comsigmaaldrich.com Consequently, much of the early scientific literature mentioning this compound focuses on its detection and quantification in biological samples for pharmacokinetic studies of tetracaine. sigmaaldrich.comresearchgate.net

Early synthetic methods for related compounds, such as 2-chloro-4-butylamino-benzoic acid esters, were developed in the mid-20th century as part of the broader exploration of new anesthetic agents. google.com The synthesis of 4-(butylamino)benzoic acid itself has been documented as an important intermediate in the preparation of tetracaine. amazonaws.comgoogle.com More recent research has continued to explore its role as an intermediate in the synthesis of novel compounds with potential biological activity. For example, it has been used to create 5-nitrothiophene derivatives with antimicrobial properties. chemicalbook.com

Overview of Current Research Landscape and Underexplored Facets of the Chemical Compound

The current research landscape for this compound and its isomers continues to be multifaceted. It is commercially available from various chemical suppliers, indicating its use as a building block in chemical synthesis. chemicalbook.combldpharm.comsigmaaldrich.com The compound and its derivatives are subjects of study in synthetic methodology, with research exploring efficient one-pot syntheses from nitroaromatics. jst.go.jp

Furthermore, derivatives such as 4-(sec-butylamino)-3-nitrobenzoic acid and 4-(sec-butylamino)-3,5-dinitrobenzoic acid are synthesized as intermediates for creating bioactive heterocyclic compounds like benzimidazoles. chemspider.comnih.gov The crystal structures of these derivatives are studied to understand their molecular geometry and intermolecular interactions, which is crucial for designing new materials and pharmacologically active molecules. nih.gov

Despite this, there are still underexplored facets of this compound. While its role as a metabolite and synthetic intermediate is established, comprehensive studies on its own intrinsic biological activities are less common. A systematic investigation into its potential pharmacological effects, beyond its relationship to tetracaine, could reveal new therapeutic possibilities. Additionally, its application in materials science, for example as a component in polymers or functional dyes, remains an area with potential for future discovery.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its related compounds.

| Property | This compound | 4-(Butylamino)benzoic acid | 4-(Butylamino)benzoic acid, methyl ester |

| CAS Number | 518336-10-2 bldpharm.com | 4740-24-3 chemicalbook.comsapphirebioscience.com | 71839-12-8 chemicalbook.com |

| Molecular Formula | C11H15NO2 bldpharm.com | C11H15NO2 chemicalbook.comsapphirebioscience.com | C12H17NO2 chemicalbook.com |

| Molecular Weight | 193.24 g/mol bldpharm.com | 193.24 g/mol chemicalbook.comsapphirebioscience.com | 207.27 g/mol chemicalbook.com |

| Melting Point | Not available | 149-151 °C chemicalbook.com | 104 °C chemicalbook.com |

| Boiling Point (Predicted) | Not available | 353.5±25.0 °C chemicalbook.com | 323.3±25.0 °C chemicalbook.com |

| Density (Predicted) | Not available | 1.130±0.06 g/cm3 chemicalbook.com | Not available |

| Solubility | Not available | Slightly soluble in chloroform (B151607) and methanol (B129727) chemicalbook.com | Slightly soluble in chloroform and methanol chemicalbook.com |

| Form | Not available | Solid chemicalbook.com | Solid chemicalbook.com |

| Color | Not available | Off-White to Pale Beige chemicalbook.com | Pale Yellow to Pale Beige chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-(butan-2-ylamino)benzoic acid |

InChI |

InChI=1S/C11H15NO2/c1-3-8(2)12-10-6-4-9(5-7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14) |

InChI Key |

VMDOPIJCRCOZIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Pathways for 4 Sec Butylamino Benzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 4-(sec-Butylamino)benzoic acid often relies on well-established reactions that are fundamental to organic chemistry. These methods provide reliable pathways to the target molecule, though they may sometimes involve harsh conditions or multiple steps.

Amination Strategies for Aromatic Carboxylic Acids

Directly forming the C-N bond between the sec-butylamine and the 4-position of a benzoic acid derivative is a primary strategy. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand. wikipedia.orgyoutube.com For the synthesis of this compound, this would involve coupling 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with sec-butylamine. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the reaction's success, with various generations of ligands developed to improve scope and efficiency. youtube.com

Ullmann Condensation : A classical copper-catalyzed method for forming C-N bonds, the Ullmann reaction involves the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern modifications utilize ligands such as diamines or amino acids, allowing the reaction to proceed under milder conditions with catalytic amounts of copper. organic-chemistry.orgnih.gov The synthesis of this compound via this method would react 4-iodobenzoic acid or 4-bromobenzoic acid with sec-butylamine in the presence of a copper catalyst and a base. nih.govmdpi.com

| Reaction | Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides/triflates, Amines | High functional group tolerance, milder conditions than Ullmann. wikipedia.org |

| Ullmann Condensation | Copper | Aryl halides (often iodides or bromides), Amines | Classic method, modern variants have milder conditions. wikipedia.orgnih.gov |

Functional Group Interconversions on Benzoic Acid Scaffolds

An alternative to direct C-N bond formation is the modification of a pre-existing functional group on the benzoic acid ring. Reductive amination is a prominent example of this strategy.

Reductive Amination : This two-step, one-pot process is a highly effective method for preparing amines. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound can be achieved by reacting 4-aminobenzoic acid with butan-2-one (methyl ethyl ketone). The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. bu.edu A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective because they are mild enough not to reduce the starting ketone but will readily reduce the intermediate imine. masterorganicchemistry.com This method avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com A similar process involves the reductive amination of a 4-oxo- or 4-formylbenzoic acid derivative with sec-butylamine.

| Starting Material | Reagent | Reducing Agent | Intermediate |

|---|---|---|---|

| 4-Aminobenzoic acid | Butan-2-one | NaBH3CN or NaBH(OAc)3 | Imine |

| 4-Formylbenzoic acid | sec-Butylamine | NaBH3CN, NaBH(OAc)3, or Catalytic Hydrogenation | Imine |

Multistep Synthesis from Readily Available Precursors

Synthesizing this compound can also be accomplished through a sequence of reactions starting from simple, commercially available materials. A common precursor is 4-aminobenzoic acid (PABA), which is an inexpensive starting material. rsc.org

A plausible multistep route could be:

Protection of the Carboxylic Acid : The carboxylic acid group of 4-aminobenzoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with subsequent reactions.

N-Alkylation : The amino group of the PABA ester is then alkylated using a sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. This is a standard nucleophilic substitution reaction.

Deprotection : Finally, the protecting ester group is hydrolyzed, usually under acidic or basic conditions, to reveal the carboxylic acid and yield the final product, this compound.

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on improving reaction efficiency, reducing waste, and employing more environmentally benign methods.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com

Atom Economy : Reductive amination is an example of a reaction with high atom economy, as most of the atoms from the reactants are incorporated into the final product. wikipedia.orgbu.edu

Use of Greener Solvents : Traditional organic solvents can be replaced with more sustainable alternatives. For N-alkylation reactions, ionic liquids rsc.org or deep eutectic solvents rsc.org have been shown to be effective and potentially recyclable media.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. Transition-metal-catalyzed reactions like the Buchwald-Hartwig amination are preferred over methods requiring stoichiometric amounts of reagents. acsgcipr.org Efforts are also being made to replace precious metal catalysts like palladium with more abundant and less toxic metals such as copper or nickel. researchgate.netresearchgate.net

Renewable Feedstocks : There is growing interest in synthesizing aromatic amines from bio-based resources like lignin, which would provide a renewable alternative to petrochemical starting materials. acs.org While not yet specific to this compound, these approaches represent the future of sustainable chemical manufacturing. researchgate.netrsc.org

Chemical Reactivity, Derivatization, and Mechanistic Studies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, or its complete removal through decarboxylation.

The carboxylic acid functionality of 4-(sec-butylamino)benzoic acid can be readily converted into esters and amides, which are common strategies for modifying the compound's properties or for creating intermediates for further synthesis.

Esterification: The formation of esters is typically achieved through acid-catalyzed condensation with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. For instance, the reaction with ethanol (B145695) under these conditions yields ethyl 4-(sec-butylamino)benzoate. Given the presence of the basic amino group, it is often advantageous to perform these reactions under conditions where the amine is protonated to prevent unwanted side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts readily with an alcohol to form the ester.

Amide Formation: Direct reaction of the carboxylic acid with an amine to form an amide bond requires high temperatures to drive off water and is often inefficient. Therefore, the use of coupling agents is the preferred method for synthesizing amide derivatives. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with a primary or secondary amine under mild conditions to form the corresponding amide. This approach is widely used in peptide synthesis and is applicable for creating a diverse range of N-substituted amides from this compound.

| Reaction Type | Reagents | Product |

| Esterification | Ethanol (EtOH), H₂SO₄ (cat.), Heat | Ethyl 4-(sec-butylamino)benzoate |

| Amide Formation | Benzylamine, EDC, DMAP | N-Benzyl-4-(sec-butylamino)benzamide |

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids unless the ring is activated by strongly electron-donating groups at the ortho or para positions. For this compound, the sec-butylamino group is an activating, electron-donating group, which can facilitate this reaction.

Decarboxylation can be induced under harsh thermal conditions, often requiring high temperatures. More commonly, it is achieved by heating the carboxylic acid in the presence of a catalyst. For example, heating with copper powder in a high-boiling solvent like quinoline (B57606) can promote decarboxylation to yield N-sec-butylaniline. Mechanistically, acid-catalyzed decarboxylation involves the protonation of the ring carbon to which the carboxyl group is attached (ipso-position), forming a resonance-stabilized carbocation, followed by the loss of CO₂. The stability of this intermediate is crucial for the reaction to proceed.

Transformations at the sec-Butylamino Group

The secondary amine nitrogen and the adjacent alkyl side chain provide further sites for chemical modification.

The nitrogen atom of the sec-butylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: As a secondary amine, the sec-butylamino group can undergo further alkylation to form a tertiary amine. This is typically achieved by reacting this compound (or its ester form to protect the carboxylic acid) with an alkyl halide, such as methyl iodide, in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. This reaction proceeds via a standard Sₙ2 mechanism.

N-Acylation: The amine can be readily acylated to form an amide. This reaction involves treating the compound with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). For example, reaction with acetyl chloride would yield 4-(N-acetyl-N-sec-butylamino)benzoic acid. This transformation is often used to protect the amino group during other reactions or to synthesize derivatives with different electronic properties.

| Reaction Type | Reagents | Product |

| N-Alkylation | Methyl Iodide, K₂CO₃ | 4-(N-methyl-N-sec-butylamino)benzoic acid |

| N-Acylation | Acetyl Chloride, Pyridine | 4-(N-acetyl-N-sec-butylamino)benzoic acid |

The sec-butyl group itself can be a site for chemical transformation, although it is generally less reactive than the other functional groups in the molecule. The most accessible position for reaction on the alkyl chain is the methine C-H bond (the carbon attached to the nitrogen and also bonded to a methyl and an ethyl group), as it is a tertiary and benzylic-like position, which can stabilize radical intermediates.

Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV light, would be expected to selectively introduce a bromine atom at this tertiary position. This reaction proceeds via a radical chain mechanism where the stability of the resulting tertiary radical intermediate dictates the regioselectivity of the halogenation. The resulting halo-derivative could then serve as a precursor for further functionalization through nucleophilic substitution or elimination reactions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The reactivity of the aromatic ring towards substitution reactions is strongly influenced by the directing effects of the existing substituents: the sec-butylamino group and the carboxylic acid group.

Electrophilic Aromatic Substitution: The sec-butylamino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. Conversely, the carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring. In this compound, these groups are para to each other. The strong activating and directing effect of the amino group dominates over the deactivating effect of the carboxylic acid. Therefore, incoming electrophiles are directed to the positions ortho to the amino group (positions 3 and 5).

A key example of this reactivity is the nitration of the parent ester. The synthesis of 4-(sec-butylamino)-3-nitrobenzoic acid has been reported, proceeding from the nitration of ethyl 4-(sec-butylamino)benzoate. nih.govnih.goviium.edu.myresearchgate.net This confirms that electrophilic substitution, such as nitration with a mixture of nitric acid and sulfuric acid, occurs at the position ortho to the strongly activating sec-butylamino group. Other electrophilic aromatic substitution reactions, such as halogenation (e.g., with Br₂ in acetic acid) or sulfonation, would be expected to yield the corresponding 3-substituted derivatives.

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(sec-Butylamino)-3-nitrobenzoic acid |

| Bromination | Br₂, Acetic Acid | 3-Bromo-4-(sec-butylamino)benzoic acid |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is generally not favored on this molecule. This type of reaction requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group (like a halide). This compound lacks a suitable leaving group and possesses a strongly electron-donating amino group, which deactivates the ring towards nucleophilic attack. However, if the molecule were to be converted into a derivative, for example, 3-nitro-4-(sec-butylamino)benzoic acid being further converted to 4-chloro-3-nitrobenzoic acid (via a Sandmeyer reaction on the corresponding aniline), this new derivative could potentially undergo nucleophilic aromatic substitution where the chlorine atom is displaced by a nucleophile.

Advanced Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations, including kinetic studies and the identification of transient species, are crucial for a comprehensive understanding of the reactivity of this compound. However, specific experimental data for this particular compound are not extensively available in the public domain. Therefore, the following sections will outline the principles and methodologies of such studies as they would apply to this molecule, drawing parallels with related compounds where possible.

Kinetic studies are designed to measure the rate of a chemical reaction and to determine how the rate is affected by various factors such as reactant concentrations, temperature, and the presence of a catalyst. For the aromatic functionalization of this compound, kinetic studies would provide valuable insights into the reaction mechanism.

The rate of an electrophilic aromatic substitution reaction on this compound could be monitored by techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy to track the disappearance of the reactant or the appearance of the product over time.

A key aspect of kinetic analysis for substituted benzene (B151609) derivatives is the application of the Hammett equation . This equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (benzoic acid in this case).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects of the substituents.

By determining the rate constants for a series of related reactions, a Hammett plot of log(k/k₀) versus σ can be constructed. The slope of this plot gives the reaction constant, ρ. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, a negative ρ value is expected.

While specific Hammett parameters for the sec-butylamino group in this context are not readily found, the electron-donating nature of alkylamino groups suggests a negative σ value, contributing to an increased reaction rate in electrophilic aromatic substitution.

Table 2: Hypothetical Kinetic Parameters for Electrophilic Aromatic Substitution of this compound

| Reaction Type | Expected Reaction Constant (ρ) | Rationale |

| Electrophilic Aromatic Substitution | Negative | The reaction is facilitated by the electron-donating sec-butylamino group, stabilizing the positively charged intermediate. |

Electrophilic aromatic substitution reactions proceed through a multi-step mechanism involving transient intermediates and transition states. The identification and characterization of these species are fundamental to elucidating the reaction pathway.

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex . In the case of this compound, the attack of an electrophile (E⁺) on the aromatic ring would lead to the formation of such an intermediate. The stability of the arenium ion is a key factor in determining the regioselectivity of the reaction.

The attack at the position ortho to the sec-butylamino group leads to a sigma complex where one of the resonance structures allows for the positive charge to be delocalized onto the nitrogen atom of the amino group. This provides significant stabilization. In contrast, attack at the meta position does not allow for this direct resonance stabilization by the amino group.

Transition states are high-energy, short-lived configurations along the reaction coordinate that connect reactants, intermediates, and products. They cannot be isolated but can be studied computationally using quantum mechanical methods. These calculations can provide information about the geometry and energy of the transition states, which is crucial for understanding the reaction kinetics and selectivity.

For this compound, computational studies could model the reaction pathway for electrophilic attack at different positions on the ring. By calculating the activation energies for the formation of the different possible sigma complexes, the preferred reaction pathway and the resulting regioselectivity could be predicted and compared with experimental observations. These theoretical models would also provide insights into the structure of the transition states leading to these intermediates.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, offering deep insights into the molecular framework and spatial arrangement of 4-(sec-Butylamino)benzoic acid.

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for resolving ambiguities and confirming the connectivity of the molecular structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, key correlations would be observed between the methine proton (H-1') and both the methyl (H-3') and methylene (B1212753) (H-2') protons of the sec-butyl group. Additionally, the characteristic coupling between the ortho- and meta-protons on the aromatic ring (H-2/H-6 and H-3/H-5) would be evident.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this molecule would definitively link each proton signal to its corresponding carbon atom, such as the aromatic protons to their respective aromatic carbons and the protons of the sec-butyl group to their corresponding aliphatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying long-range (typically 2-3 bonds) correlations between proton and carbon atoms, which is instrumental in piecing together the molecular skeleton. youtube.com Key HMBC correlations for this compound would include:

Correlations from the N-H proton to the aromatic carbon C-4 and the methine carbon C-1'.

Correlations from the aromatic protons H-3/H-5 to the carboxylic carbon (C-7) and the ipso-carbon C-1.

Correlations from the sec-butyl protons (H-1', H-2', H-3') to adjacent carbons within the alkyl chain and to the C-4 of the benzene (B151609) ring, confirming the attachment point of the amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~120.0 | - |

| 2, 6 | ~7.85 (d) | ~131.5 | C-4, C-7 |

| 3, 5 | ~6.60 (d) | ~111.0 | C-1, C-4, C-7 |

| 4 | - | ~151.0 | - |

| 7 | ~12.5 (s, br) | ~168.0 | - |

| N-H | ~5.5 (s, br) | - | C-1', C-4 |

| 1' | ~3.50 (m) | ~48.0 | C-2', C-3', C-4 |

| 2' | ~1.60 (m) | ~29.0 | C-1', C-3', C-4' |

| 3' | ~1.25 (d) | ~20.0 | C-1', C-2' |

Chemical shifts are predicted based on analogous structures and general substituent effects. Coupling constants (J) for aromatic protons would be in the range of 8-9 Hz.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms, providing crucial data for conformational analysis. For this compound, these experiments would focus on the rotation around the C4-N bond.

Key through-space correlations would be expected between:

The N-H proton and the aromatic protons at positions 3 and 5.

The methine proton (H-1') of the sec-butyl group and the aromatic protons at positions 3 and 5.

The relative intensities of these cross-peaks would provide information on the preferred orientation of the sec-butyl group relative to the plane of the benzoic acid ring.

Computational methods, such as those based on Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. researchgate.netresearchgate.net These theoretical calculations can be invaluable in assigning complex spectra and validating experimental findings. nih.gov By creating a 3D model of this compound, software packages can calculate the expected chemical shifts for each nucleus. Comparing these predicted values with the experimental data can confirm assignments, especially for quaternary carbons or in cases of significant signal overlap.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that offer detailed information on functional groups and molecular structure.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. A detailed assignment, often supported by computational PED analysis, allows for a comprehensive understanding of these vibrations. PED analysis computationally dissects the normal vibrational modes into contributions from individual internal coordinates (stretching, bending, torsion), providing a more precise assignment than empirical correlations alone. researchgate.net

Table 2: Proposed Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Proposed Assignment |

|---|---|---|---|

| ~3350 | Medium | Weak | N-H stretching |

| ~3100-2500 | Broad, Strong | Weak | O-H stretching (H-bonded) |

| ~3070 | Medium | Medium | Aromatic C-H stretching |

| ~2960, ~2870 | Strong | Strong | Aliphatic C-H stretching (asymmetric & symmetric) |

| ~1680 | Very Strong | Medium | C=O stretching (carboxylic acid dimer) |

| ~1615, ~1520 | Strong | Strong | Aromatic C=C stretching |

| ~1420 | Medium | Weak | O-H in-plane bending coupled with C-O stretching |

| ~1315 | Strong | Medium | C-N stretching coupled with aromatic ring modes |

| ~1290 | Strong | Medium | C-O stretching coupled with O-H in-plane bending |

| ~930 | Broad, Medium | Weak | O-H out-of-plane bending (dimer) |

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. mdpi.com For this compound, the most significant hydrogen bonding interaction is the formation of centrosymmetric dimers via the carboxylic acid groups, a common motif for carboxylic acids in the solid state. iium.edu.mynih.gov This interaction is characterized by:

A very broad and intense O-H stretching band in the IR spectrum, typically centered around 3100-2500 cm⁻¹. docbrown.infospectroscopyonline.comcore.ac.uk

A shift of the C=O stretching vibration to a lower wavenumber (typically ~1680-1700 cm⁻¹) compared to the monomeric form. spectroscopyonline.com

The appearance of a broad absorption around 930 cm⁻¹, attributed to the out-of-plane bending of the hydrogen-bonded O-H groups. spectroscopyonline.com

In addition to the carboxylic acid dimerization, intermolecular hydrogen bonds involving the secondary amine (N-H group) as a donor and the carbonyl oxygen (C=O) or hydroxyl oxygen of a neighboring molecule as an acceptor are possible. iium.edu.my These interactions would lead to a broadening and red-shifting of the N-H stretching band from its free value (typically ~3400 cm⁻¹). The presence of these varied hydrogen-bonding networks can significantly influence the crystal packing and physical properties of the compound. iium.edu.mynih.govescholarship.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Direct experimental X-ray crystallographic data for this compound is not publicly available. However, the crystal structure of its derivative, 4-(sec-butylamino)-3-nitrobenzoic acid, has been determined and offers valuable analogous insights. researchgate.netnih.goviium.edu.my

Crystal Packing and Supramolecular Assembly Analysis

The supramolecular assembly is further stabilized by weak intermolecular C-H···O interactions. researchgate.netnih.goviium.edu.my Additionally, intramolecular N-H···O hydrogen bonds are observed, which contribute to the conformational rigidity of the individual molecules by creating S(6) ring motifs. researchgate.netnih.goviium.edu.my It is highly probable that this compound would exhibit similar dimeric structures driven by carboxylic acid hydrogen bonding, a prevalent feature in the crystal engineering of benzoic acid derivatives.

Analysis of Conformational Disorder and Polymorphism

A significant characteristic of the crystal structure of 4-(sec-butylamino)-3-nitrobenzoic acid is the presence of conformational disorder within the sec-butylamino group. researchgate.netnih.goviium.edu.my The asymmetric unit of the crystal contains two crystallographically independent molecules, both of which display this disorder. researchgate.netnih.goviium.edu.my

In one of the independent molecules, the disorder is characterized by an approximate 180° rotation about the N-C(H) bond, leading to two distinct orientations of the butyl group with refined occupancies of 0.722(6) and 0.278(6). researchgate.netnih.goviium.edu.my The second molecule exhibits a more complex disorder, involving rotation around both the N-C(H) and C(H)-C(H₂) bonds, resulting in three different conformational components with an occupancy ratio of 0.42:0.35:0.23. researchgate.netnih.goviium.edu.my

This observed conformational flexibility in the sec-butyl group suggests that this compound may also be susceptible to conformational disorder in its crystalline form. Furthermore, the existence of multiple, energetically accessible conformations can be a precursor to polymorphism, where a compound can crystallize in different solid-state forms with distinct physical properties. However, no specific polymorphic forms of this compound have been reported.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

While a specific mass spectrum for this compound is not available in the searched literature, its fragmentation pattern under electron ionization can be predicted based on the established behavior of related aromatic carboxylic acids and secondary amines.

The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (193.24 g/mol ). Key fragmentation pathways would likely include:

Loss of the hydroxyl radical (-OH): This would result in a fragment ion at m/z 176, arising from the cleavage of the C-OH bond of the carboxylic acid group.

Loss of the carboxyl group (-COOH): This would lead to a fragment at m/z 148, due to the cleavage of the bond between the aromatic ring and the carboxylic acid.

Alpha-cleavage adjacent to the nitrogen atom: Cleavage of the C-C bond next to the nitrogen in the sec-butyl group is a common fragmentation for amines. This would result in the loss of an ethyl radical (-C₂H₅), producing a prominent ion at m/z 164.

Loss of the entire sec-butyl group: This would generate a fragment corresponding to 4-aminobenzoic acid at m/z 137.

Decarboxylation followed by benzylic cleavage: Loss of CO₂ followed by cleavage of the bond between the nitrogen and the sec-butyl group could also occur.

Isotopic analysis would reveal the presence of the M+1 peak, primarily due to the natural abundance of ¹³C. The relative intensity of the M+1 peak can be used to confirm the number of carbon atoms in the molecule.

Below is a table of predicted major fragment ions for this compound:

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| 193 | [C₁₁H₁₅NO₂]⁺ | - |

| 176 | [C₁₁H₁₄NO]⁺ | •OH |

| 164 | [C₉H₁₀NO₂]⁺ | •C₂H₅ |

| 148 | [C₁₀H₁₄N]⁺ | •COOH |

| 137 | [C₇H₇NO₂]⁺ | •C₄H₈ |

| 120 | [C₇H₆NO]⁺ | •C₄H₉O |

| 106 | [C₇H₈N]⁺ | •COOH, •C₂H₂ |

| 77 | [C₆H₅]⁺ | •C₅H₁₀NO₂ |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotatory Dispersion)

This compound is a chiral molecule due to the presence of a stereocenter in the sec-butyl group. As such, its enantiomers will interact differently with plane-polarized light, a property that can be investigated using chiroptical spectroscopic techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would exhibit positive or negative peaks (Cotton effects) in the regions where the molecule's chromophores absorb UV-visible light. For this compound, the substituted benzene ring and the carboxylic acid group are the primary chromophores. The sign and magnitude of the Cotton effects in the CD spectrum are unique to a specific enantiomer, allowing for its stereochemical assignment. For instance, the (R)- and (S)-enantiomers would produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral compound like this compound would show a plain curve at wavelengths away from an absorption band and an anomalous curve (containing a peak and a trough) in the region of a Cotton effect. The shape of the ORD curve is also enantiomer-specific and can be used for stereochemical correlation.

Although no experimental CD or ORD spectra for this compound have been reported, these techniques would be indispensable for the stereochemical characterization of its enantiomers. The data obtained from these methods would be crucial for any application where enantiomeric purity is a critical factor.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For 4-(sec-Butylamino)benzoic acid, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the C-N bond and the bonds within the sec-butyl group. Furthermore, by including solvent molecules in the simulation, it is possible to study the explicit effects of the solvent on the molecule's conformation and dynamics, including the formation of hydrogen bonds with water or other protic solvents.

In Silico Prediction of Chemical Reactivity and Regioselectivity

In silico methods for predicting chemical reactivity and regioselectivity often leverage the electronic properties derived from quantum chemical calculations. By analyzing the distribution of frontier molecular orbitals and the electrostatic potential, it is possible to predict which sites on the molecule are most likely to participate in chemical reactions.

Structure-Property Relationships (SPR) Studies based on Theoretical Models

Theoretical models and computational chemistry are pivotal in elucidating the structure-property relationships (SPR) of molecules like this compound. These studies provide insights into how the molecule's three-dimensional structure and electronic characteristics influence its macroscopic properties. Methodologies such as Density Functional Theory (DFT) are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties, which in turn helps in understanding the chemical reactivity and potential applications of the compound.

The structure of this compound, featuring a benzoic acid core, a secondary amino group, and a sec-butyl substituent, dictates its electronic and steric properties. The amino group, being an electron-donating group, influences the electron density distribution on the aromatic ring, which can be computationally modeled. The steric bulk of the sec-butyl group can affect the planarity of the molecule, influencing its crystal packing and intermolecular interactions. For instance, in a related compound, 4-(sec-butylamino)-3-nitrobenzoic acid, crystallographic studies have revealed disorder in the butylamino group, indicating rotational flexibility around the N-C(H) bond. nih.gov

Theoretical investigations on similar aminobenzoic acid derivatives often involve the calculation of various molecular descriptors. These descriptors, including bond lengths, bond angles, dihedral angles, and atomic charges, are correlated with the molecule's stability and reactivity. The carboxylic acid group can participate in hydrogen bonding, forming dimers in the solid state, a phenomenon that can be modeled to understand its impact on the material's properties.

To illustrate the type of data generated in such studies, the following table presents hypothetical calculated structural parameters for this compound, based on typical values for similar organic molecules.

| Parameter | Value |

| C-N Bond Length (Å) | 1.38 |

| C=O Bond Length (Å) | 1.23 |

| C-O Bond Length (Å) | 1.35 |

| C-N-C Bond Angle (°) | 121.0 |

| O=C-O Bond Angle (°) | 123.0 |

Note: The data in this table is illustrative and based on general values for similar molecular structures. Specific computational studies on this compound are required for precise values.

Applications in Optoelectronic Device Design and Material Prediction Based on Electronic Properties

The electronic properties of organic molecules are fundamental to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Computational chemistry provides a powerful tool for predicting these properties and thus screening potential candidate materials before their synthesis.

Key electronic properties that are computationally investigated include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap. The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO gap is a crucial parameter that provides an estimate of the chemical reactivity and the energy of the first electronic excitation. A smaller HOMO-LUMO gap generally implies a more facile electronic excitation and can be indicative of a material's potential for charge transport.

For this compound, the presence of the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing carboxylic acid group can influence the LUMO level. The interplay of these groups, along with the alkyl substituent, fine-tunes the electronic structure. Theoretical studies on aminobenzoic acid derivatives and related conducting polymers have shown that modifications to the molecular structure can significantly alter their electronic and optical properties. researchgate.net

The prediction of these electronic properties allows for the rational design of new materials. For example, by computationally screening various derivatives of this compound with different substituents, it is possible to identify structures with optimized HOMO and LUMO levels for efficient charge injection or transport in a specific device architecture. Furthermore, theoretical calculations can predict the absorption and emission spectra of a molecule, which is vital for applications in OLEDs and OPVs.

Below is an illustrative table of predicted electronic properties for a generic aminobenzoic acid derivative, showcasing the type of data that would be generated for this compound in a dedicated computational study.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap | 3.85 |

| Ionization Potential | 6.10 |

| Electron Affinity | 1.70 |

Note: This data is hypothetical and serves to illustrate the electronic properties that are typically calculated for organic molecules in the context of optoelectronic applications. Precise values for this compound would require specific quantum chemical calculations.

Biochemical Interactions and Mechanistic Biology in Vitro Focus

Molecular Docking and Ligand-Target Binding Affinity Studies

Computational studies are pivotal in predicting the interactions of small molecules like 4-(sec-Butylamino)benzoic acid with biological macromolecules. While specific molecular docking studies for this compound are not extensively available in the current literature, research on analogous aminobenzoic acid derivatives provides valuable insights into potential binding behaviors.

Characterization of Binding Pockets and Interaction Modes with Macromolecules

Molecular docking simulations performed on derivatives of 4-aminobenzoic acid suggest that these compounds can interact with the active sites of various enzymes and receptors through a combination of electrostatic and hydrophobic forces. For instance, studies on 4-(benzylideneamino)benzoic acid derivatives have shown that the benzoic acid moiety can form crucial hydrogen bonds, while the substituted amino group can engage in hydrophobic interactions within the binding pocket.

In a study on 4-(sec-Butylamino)-3-nitrobenzoic acid, intramolecular N—H⋯O hydrogen bonds were observed to generate S(6) ring motifs. nih.govnih.gov Intermolecular O—H⋯O hydrogen bonds link molecules into centrosymmetric dimers, creating R22(8) ring motifs. nih.govnih.gov The crystal structure is further stabilized by weak intermolecular C—H⋯O interactions. nih.govnih.gov Such interactions are critical in defining the binding orientation and affinity of the ligand to its macromolecular target.

Table 1: Potential Molecular Interactions Based on Analogous Compounds

| Interaction Type | Potential Interacting Groups on this compound | Macromolecule Residue Examples |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid group, Amino group | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | sec-Butyl group, Benzene (B151609) ring | Leucine, Isoleucine, Valine, Phenylalanine |

In Silico Screening for Potential Enzyme or Receptor Targets

In silico screening of aminobenzoic acid derivatives has been employed to identify potential biological targets. Para-aminobenzoic acid (PABA) and its derivatives have been investigated as potential inhibitors of enzymes such as dihydrofolate reductase in Plasmodium falciparum. nih.gov Computational approaches are also used to create libraries of drug-like molecules and identify essential metabolic pathways they might influence.

While a specific in silico screening for this compound has not been reported, its structural similarity to other bioactive aminobenzoic acids suggests it could be a candidate for screening against a range of targets, including but not limited to:

Enzymes involved in folate biosynthesis: Dihydropteroate synthase is a key target for PABA analogs. patsnap.com

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are targets for various small molecules. nih.gov

Carbonic Anhydrases: These enzymes are involved in various physiological processes. nih.gov

Tyrosinase: An enzyme involved in melanin (B1238610) biosynthesis. nih.gov

In Vitro Enzyme Inhibition or Activation Mechanisms

The potential for this compound and its derivatives to modulate enzyme activity is an area of significant interest. Research on related compounds provides a framework for understanding possible mechanisms of action. Benzoic acid and its derivatives have been shown to act as competitive inhibitors of tyrosinase. nih.gov

One study on para-aminobenzoic acid (PABA) derivatives demonstrated their potential as inhibitors of acetylcholinesterase (AChE). nih.gov Furthermore, some aminobenzoic acid derivatives have been investigated for their inhibitory effects on multidrug resistance-associated proteins (MRPs). drugbank.com The carboxyl group of these compounds appears to be crucial for their inhibitory activity and selectivity. drugbank.com

Table 2: Potential Enzyme Interactions of this compound Based on Related Compounds

| Enzyme Target | Type of Interaction | Potential Effect | Reference Compound(s) |

|---|---|---|---|

| Dihydropteroate Synthase | Inhibition | Antimetabolite (disruption of folate synthesis) | Sulfonamides (PABA mimetics) patsnap.com |

| Acetylcholinesterase (AChE) | Inhibition | Modulation of cholinergic signaling | 4-phthalimidobenzenesulfonamide derivatives nih.gov |

| Tyrosinase | Inhibition | Reduction in melanin synthesis | Benzoic acid nih.gov |

Receptor Agonist/Antagonist Activity and Signaling Pathway Elucidation in Cellular Models (non-human cell lines)

Specific data on the receptor agonist or antagonist activity of this compound in non-human cell lines is not available in the current scientific literature. However, studies on related [(acylamino)alkyl]benzoic acids have explored their binding to putative insulin-releasing receptor sites on pancreatic beta cells. nih.gov These studies suggest that the carboxyl group is a key determinant for binding and subsequent biological activity. nih.gov

Research on a hydrazide derivative of para-aminobenzoic acid has shown that it can inhibit the activation of pro-inflammatory signaling pathways such as IL-6/STAT3 and TNFα/NFκB in in vitro models. researchgate.net This suggests that derivatives of aminobenzoic acid can modulate key cellular signaling cascades.

Cellular Uptake and Subcellular Localization Mechanisms (in non-human cell lines)

There is no specific information available regarding the cellular uptake and subcellular localization mechanisms of this compound in non-human cell lines. General studies on the transport of small molecules suggest that uptake could occur via passive diffusion or through carrier-mediated transport, depending on the physicochemical properties of the compound and the specific cell type.

Elucidation of Biological Pathways Modulated by this compound

Direct experimental evidence elucidating the biological pathways modulated by this compound is currently lacking. However, based on the activities of related compounds, several pathways can be hypothesized as potential targets.

As an analog of para-aminobenzoic acid (PABA), a key intermediate in folate biosynthesis, this compound could potentially interfere with this pathway in microorganisms. mdpi.com In bacteria, PABA is a precursor for the synthesis of folic acid, which is essential for DNA synthesis and repair. patsnap.com Inhibition of this pathway is the mechanism of action for sulfonamide antibiotics. patsnap.com

Furthermore, as mentioned previously, derivatives of para-aminobenzoic acid have been shown to modulate inflammatory signaling pathways, including the IL-6/STAT3 and TNFα/NFκB pathways. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(sec-Butylamino)-3-nitrobenzoic acid |

| 4-aminobenzoic acid (para-aminobenzoic acid, PABA) |

| 4-(benzylideneamino)benzoic acid |

| Dihydrofolate |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Carbonic Anhydrase |

| Tyrosinase |

| [(acylamino)alkyl]benzoic acids |

| Interleukin-6 (IL-6) |

| Signal transducer and activator of transcription 3 (STAT3) |

| Tumor necrosis factor alpha (TNFα) |

| Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) |

Applications As a Synthetic Synthon and Functional Material Precursor

Utilization in the Synthesis of Bioactive Heterocyclic Compounds

The structural framework of 4-(sec-butylamino)benzoic acid is particularly amenable to the construction of heterocyclic systems, which are core components of many pharmaceuticals. The reactivity of its amino and carboxyl groups enables its use in cyclization reactions to form various ring structures.

Research has demonstrated that derivatives of aminobenzoic acid are effective starting materials for the synthesis of bioactive heterocycles. Specifically, nitro-substituted benzoic acids serve as precursors for important nitrogen-containing ring systems such as benzimidazolones and benzimidazoles. In this context, a closely related derivative, 4-(sec-butylamino)-3-nitrobenzoic acid, has been synthesized and identified as a key intermediate in programs aimed at producing such bioactive heterocyclic compounds. The presence of the sec-butylamino group can influence the solubility and biological activity of the final heterocyclic products.

The 4-(alkylamino)benzoic acid scaffold is a recognized component in the development of antimicrobial agents. For instance, the related compound 4-(butylamino)benzoic acid serves as an intermediate in the synthesis of 5-nitrothiophene derivatives. These derivatives have shown notable antimicrobial activity, including efficacy against multidrug-resistant Staphylococcus aureus. The versatility of the aminobenzoic acid core allows for the generation of various analogues, enabling the exploration of structure-activity relationships to optimize antimicrobial potency. Derivatives of 4-aminobenzoic acid (PABA), the parent compound, have been extensively modified to produce Schiff bases and other compounds with significant antibacterial and antifungal properties.

Integration into Peptide Synthesis and Peptidomimetic Structures

In the field of medicinal chemistry, manipulating peptide structures is crucial for developing new therapeutics with improved stability and efficacy. This compound and its analogues offer a rigid scaffold that can be integrated into peptide chains or used to create peptide mimics (peptidomimetics).

Its suitability for use in solution-phase peptide synthesis has been noted, where it can be incorporated as a non-standard amino acid. More significantly, N-substituted aminobenzoic acids are employed as templates to impart conformational constraints on peptide structures. By replacing flexible peptide bonds with a rigid aromatic backbone, these synthons help to lock the molecule into a specific three-dimensional shape. This pre-organization can enhance binding affinity to biological targets and increase resistance to enzymatic degradation, a common drawback of natural peptides. The sec-butyl group provides a lipophilic side chain that can be oriented to interact with specific pockets in target proteins.

Role in the Design and Synthesis of Chemical Libraries and Analogues

The creation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery. These libraries are screened to identify new lead compounds with potential therapeutic activity. Para-aminobenzoic acid (PABA) is a widely used building block in this area due to its structural versatility, allowing for modifications at both the amino and carboxyl termini.

This compound functions as a valuable synthon in this context, extending the diversity of PABA-based libraries. The presence of the sec-butyl group introduces a specific lipophilic and steric feature that differs from a simple N-H or N-alkyl group. By using this compound as a starting material, chemists can systematically generate a wide array of esters, amides, and other derivatives. This allows for a thorough exploration of the chemical space around the aminobenzoic acid scaffold, facilitating the development of structure-activity relationship (SAR) models and the optimization of lead compounds.

Development of Novel Functional Materials and Optoelectronic Components

The unique combination of an aromatic ring, an amino group, and a carboxylic acid group makes aromatic amino acids like this compound potential candidates for the synthesis of advanced polymers and functional materials.

Aromatic amino acids are a class of monomers used in the synthesis of high-performance polymers such as polyamides and polyimides. These materials are known for their thermal stability and mechanical strength. The bifunctional nature of this compound allows it to undergo polymerization reactions. The carboxylic acid of one monomer can react with the amino group of another to form an amide bond, leading to the formation of a polyamide chain.

The incorporation of the sec-butyl group onto the polymer backbone can be used to tune the material's properties. This alkyl substituent can disrupt the close packing of polymer chains, potentially lowering the melting point and increasing solubility in organic solvents, which can be advantageous for processing. Furthermore, the specific side group can modify the surface properties of the resulting polymer, such as hydrophobicity. While aromatic amines are generally used in polymer manufacturing, the specific application of this compound as a monomer in specialty polymers remains an area for further exploration. Similarly, the inherent electronic structure of aromatic compounds provides a basis for their use in optoelectronic materials, although specific applications for this particular compound have not been detailed in available research.

Precursor for Advanced Dyes and Pigments

While specific examples of commercially significant dyes and pigments derived directly from this compound are not widely documented in publicly available scientific literature, its chemical structure suggests its potential as a valuable precursor in the synthesis of advanced colorants, particularly azo dyes. The principles of dye chemistry allow for a theoretical exploration of its role as a synthetic synthon.

The core of its utility in dye synthesis lies in the presence of the primary aromatic amine group (-NH-), which can be readily converted into a diazonium salt. This process, known as diazotization, is a cornerstone of azo dye chemistry. Diazotization typically involves treating the aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Once formed, the 4-(sec-butylamino)benzoyl diazonium salt would be a reactive electrophile. This electrophilic diazonium salt can then be reacted with an electron-rich coupling component in an electrophilic aromatic substitution reaction, known as a coupling reaction, to form an azo compound. The extended conjugated system created by the azo linkage (-N=N-) between the aromatic rings is responsible for the absorption of light in the visible spectrum, thus imparting color.

A variety of electron-rich compounds can serve as coupling components, leading to a wide gamut of potential colors. Common coupling components include phenols, naphthols, anilines, and pyrazolones. The specific shade of the resulting dye is influenced by the electronic properties of both the diazo component (derived from this compound) and the coupling component.

The substituents on the this compound moiety would play a significant role in the properties of a hypothetical dye. The sec-butylamino group, being an electron-donating group, would likely have a bathochromic (deepening of color) and hypsochromic (lightening of color) effect. The carboxylic acid group, being an electron-withdrawing group, could serve as a site for further modification, such as esterification, to fine-tune the dye's solubility and affinity for different substrates. This versatility makes this compound a potentially useful building block for creating a diverse range of disperse dyes for synthetic fibers.

Although no specific research data for dyes derived from this compound is available, the following table illustrates the kind of data that would be collected to characterize such a hypothetical dye.

Table 1: Hypothetical Spectroscopic Data for a Dye Derived from this compound

| Coupling Component | Resulting Dye Structure (Hypothetical) | λmax (nm) | Molar Extinction Coefficient (ε) | Color |

| Phenol | Azo dye with a phenol coupler | 400-450 | To be determined | Yellow-Orange |

| Naphthol | Azo dye with a naphthol coupler | 480-550 | To be determined | Red-Violet |

| N,N-dimethylaniline | Azo dye with an aniline coupler | 450-500 | To be determined | Orange-Red |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation of 4-(sec-butylamino)benzoic acid from impurities, starting materials, and potential degradation products. High-performance liquid chromatography (HPLC) is the most prevalent technique, while gas chromatography (GC) and supercritical fluid chromatography (SFC) offer alternative approaches, particularly for volatile or derivatized analytes and chiral separations, respectively.

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of benzoic acid derivatives. The development of a successful HPLC method for this compound involves the careful selection of a stationary phase, mobile phase composition, and detector.

A typical starting point for method development would involve a C18 stationary phase, which provides hydrophobic interactions with the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of both the carboxylic acid and the secondary amine groups of the analyte, thereby influencing its retention and peak shape. For mass spectrometry-compatible methods, volatile buffers like ammonium formate or ammonium acetate are preferred. sielc.com

Method validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, a typical validation process for an HPLC method would include the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the analyte from known impurities and placebo components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments. thaiscience.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. longdom.org

Interactive Data Table: Representative HPLC Method Validation Parameters for a Benzoic Acid Derivative

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9998 thaiscience.info |

| Accuracy (% Recovery) | 80-120% | 85.61-102.04% thaiscience.info |

| Precision (RSD) | ≤ 2.0% | 1.84% (intra-day) thaiscience.info |

| 1.41% (inter-day) thaiscience.info | ||

| LOD (µg/mL) | Report Value | 0.42 thaiscience.info |

| LOQ (µg/mL) | Report Value | 1.14 thaiscience.info |

| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The presence of the carboxylic acid and secondary amine functional groups can lead to poor peak shape and thermal degradation in the GC inlet and column. colostate.edu

To overcome these limitations, derivatization is typically required to convert the polar functional groups into less polar and more volatile derivatives. researchgate.net Common derivatization strategies for carboxylic acids and amines include:

Esterification: The carboxylic acid group can be converted to an ester (e.g., methyl or ethyl ester) using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

Silylation: The active hydrogens on both the carboxylic acid and the amine can be replaced with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Alkylation: This process can also be used to derivatize the carboxylic acid group. researchgate.net

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and can be a greener alternative to normal-phase HPLC due to the reduced use of organic solvents. uva.es For a molecule like this compound, which contains a chiral center at the sec-butyl group, SFC could be an effective technique for enantiomeric separation. The use of chiral stationary phases is essential for resolving the enantiomers. Modifiers such as methanol or ethanol (B145695) are often added to the carbon dioxide mobile phase to improve the solubility and chromatography of polar analytes. tandfonline.com

Hyphenated Techniques for Comprehensive Analysis in Complex Matrices

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced selectivity and sensitivity, making them ideal for the analysis of complex samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of compounds in complex matrices such as environmental samples. nih.gov In a non-clinical research setting, LC-MS/MS is invaluable for identifying and quantifying potential metabolites of this compound in in vitro and in vivo studies. nih.gov

The development of an LC-MS/MS method involves optimizing the chromatographic separation as described for HPLC, and then fine-tuning the mass spectrometer parameters. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity quantification of the parent compound or in product ion scan mode to generate fragmentation patterns for structural elucidation of metabolites.

For trace analysis, the limit of quantitation can be in the low ng/mL range. nih.gov In metabolite identification studies, common metabolic transformations such as hydroxylation, oxidation, and conjugation can be investigated by searching for the corresponding mass shifts in the mass spectra. waters.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. For this compound, after appropriate derivatization, GC-MS can be used for both structural confirmation and quantitative analysis. d-nb.info The mass spectrometer provides a mass spectrum of the derivatized analyte, which serves as a chemical fingerprint and can be used for unambiguous identification by comparison with a spectral library. nih.gov

For quantitative analysis, the instrument is typically operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the analyte are monitored. This significantly improves the signal-to-noise ratio and allows for sensitive and selective quantification. nih.gov

Interactive Data Table: GC-MS Parameters for the Analysis of a Derivatized Carboxylic Acid

| Parameter | Typical Setting |

| GC Column | ID-BPX5 (30 m × 0.25 mm i.d., 0.25 µm film thickness) d-nb.info |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min d-nb.info |

| Oven Temperature Program | 60 °C for 1 min, then ramp to 300 °C at 10 °C/min, hold for 5 min d-nb.info |

| Injection Temperature | 280 °C d-nb.info |

| Ionization Mode | Electron Ionization (EI) |

| MS Transfer Line Temp. | 300 °C d-nb.info |

| Mass Analyzer | Ion Trap or Quadrupole |

Spectrophotometric and Fluorometric Quantification Methods in Research Samples

Spectrophotometric and fluorometric methods offer simpler and more cost-effective alternatives to chromatographic techniques for the quantification of this compound in research samples, particularly when high-throughput analysis is required and the sample matrix is relatively simple.

UV-Visible spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. Aromatic compounds like this compound exhibit strong UV absorbance due to the benzene (B151609) ring. For benzoic acid, the maximum absorbance (λmax) is around 230 nm. researchgate.net A similar λmax would be expected for this compound. Quantification is achieved by creating a calibration curve of absorbance versus concentration.

Fluorometric methods offer higher sensitivity and selectivity compared to spectrophotometry. While this compound may not be naturally fluorescent, it can be derivatized with a fluorescent tag or its fluorescence can be enhanced. For instance, some aminobenzoic acids can form fluorescent complexes with lanthanide ions like terbium, which can be used for their sensitive determination. researchgate.net Another approach involves using the intrinsic fluorescence of the aminobenzoic acid moiety, although the quantum yield might be low. The ortho-aminobenzoic acid group has been used as a fluorescent probe. nih.gov

Isotopic Labeling for Mechanistic Studies and Analytical Standards

Isotopic labeling is a powerful technique employed in analytical chemistry to trace the metabolic fate of molecules, elucidate reaction mechanisms, and provide high-quality internal standards for quantitative analysis. nih.govresearchgate.net In the context of this compound, the introduction of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into its molecular structure creates a chemically identical version that is distinguishable by mass spectrometry. researchgate.net This mass difference allows for the precise tracking and quantification of the compound in complex biological matrices.

Mechanistic Studies:

The use of isotopically labeled this compound can provide significant insights into its metabolic pathways and biological transformations. By introducing a labeled version of the compound into a biological system, researchers can track its conversion into various metabolites. The presence of the isotopic label in downstream products confirms the metabolic relationship between the parent compound and its metabolites. This approach is instrumental in identifying the specific enzymes and biochemical reactions involved in the biotransformation of this compound.

For instance, deuterium-labeled analogues of similar compounds have been utilized to study pharmacokinetic and metabolic profiles. medchemexpress.com Deuteration can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can provide further clues about the rate-limiting steps in the metabolic cascade.

Analytical Standards:

One of the most critical applications of isotopically labeled compounds is their use as internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but has a different mass-to-charge ratio (m/z). Isotopically labeled this compound serves this purpose perfectly.

When a known amount of the labeled standard is added to a sample at the beginning of the analytical workflow, it experiences the same sample preparation losses and matrix effects as the unlabeled (endogenous) analyte. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, precise and accurate quantification can be achieved, compensating for variations in sample recovery and instrument response.

For example, deuterium-labeled versions of related aminobenzoic acid derivatives have been developed for use as standards in mass spectrometry. nih.govnih.gov A deuterated version of this compound, such as this compound-d₉ (where nine hydrogen atoms on the sec-butyl group are replaced with deuterium), would be an effective internal standard for its quantification.

Below is a table detailing potential isotopically labeled analogues of this compound and their applications.

| Labeled Compound | Isotopic Label | Potential Application | Analytical Technique |

| 4-(sec-Butylamino-d₉)benzoic acid | Deuterium (D) | Internal standard for quantification | LC-MS/MS |

| This compound-¹³C₆ | Carbon-13 (¹³C) | Tracer for metabolic pathway analysis | GC-MS, LC-MS/MS |

| This compound-¹⁵N | Nitrogen-15 (¹⁵N) | Mechanistic studies of enzymatic reactions | NMR, Mass Spectrometry |

The synthesis of such labeled compounds can be achieved through various methods, including H-D exchange reactions catalyzed by transition metals or by building the molecule from isotopically labeled starting materials. mdpi.com

The following table provides an example of how data from an isotope dilution mass spectrometry experiment for the quantification of this compound might be presented.

| Analyte | Internal Standard | Sample Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| This compound | 4-(sec-Butylamino-d₉)benzoic acid | 5 | 0.102 |

| This compound | 4-(sec-Butylamino-d₉)benzoic acid | 10 | 0.205 |

| This compound | 4-(sec-Butylamino-d₉)benzoic acid | 25 | 0.510 |

| This compound | 4-(sec-Butylamino-d₉)benzoic acid | 50 | 1.021 |

| This compound | 4-(sec-Butylamino-d₉)benzoic acid | 100 | 2.045 |

This data would be used to generate a calibration curve from which the concentration of this compound in unknown samples can be accurately determined.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Methodologies and Catalytic Systems

The traditional synthesis of N-alkylated anilines often relies on methods like reductive amination or alkylation with alkyl halides, which can have limitations regarding efficiency, substrate scope, and environmental impact. Future research should pivot towards more sustainable and sophisticated catalytic systems for the synthesis of 4-(sec-Butylamino)benzoic acid.

Green and Atom-Economic Catalysis: A significant area for exploration is the use of "hydrogen borrowing" or "hydrogen autotransfer" catalysis. nih.govresearchgate.net This methodology utilizes alcohols, such as 2-butanol, as alkylating agents, with water being the only byproduct, thus maximizing atom economy. nih.gov Ruthenium and manganese-based catalysts have shown particular promise in this area for the N-alkylation of a broad range of anilines and amines. researchgate.netnih.gov Another green approach involves the direct N-alkylation of amines using carboxylic acids, a reaction that can be catalyzed by ruthenium or platinum-based systems. nih.govorganic-chemistry.org